ethyl (2E)-2-[(1-ethyl-5-methylpyrazol-4-yl)methylidene]-5-(4-hydroxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Ethyl (2E)-2-[(1-ethyl-5-methylpyrazol-4-yl)methylidene]-5-(4-hydroxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo[3,2-a]pyrimidine derivative characterized by a fused bicyclic core, an exocyclic double bond at position 2, and diverse substituents modulating its physicochemical and biological properties. The compound’s structure includes a 4-hydroxyphenyl group at position 5, a methyl group at position 7, and a 1-ethyl-5-methylpyrazole-derived methylidene moiety at position 2.
Properties
IUPAC Name |
ethyl (2E)-2-[(1-ethyl-5-methylpyrazol-4-yl)methylidene]-5-(4-hydroxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4S/c1-5-26-14(4)16(12-24-26)11-18-21(29)27-20(15-7-9-17(28)10-8-15)19(22(30)31-6-2)13(3)25-23(27)32-18/h7-12,20,28H,5-6H2,1-4H3/b18-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFARUDKZVNYFP-WOJGMQOQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=C(C=C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=C(C=N1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=C(C=C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl (2E)-2-[(1-ethyl-5-methylpyrazol-4-yl)methylidene]-5-(4-hydroxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to a class of fused heterocyclic compounds. The structure includes a thiazole and pyrimidine core, which are known for their diverse biological activities. This article presents an overview of the biological activity associated with this compound, synthesizing findings from various studies.
Structural Characteristics
The compound features several notable structural elements:
- Thiazole and Pyrimidine Core : These rings are often implicated in biological activity due to their ability to interact with biological macromolecules.
- Pyrazole Moiety : Known for its pharmacological potential, the pyrazole group contributes to the compound's ability to engage with various biological targets.
The molecular formula is with a molecular weight of approximately 422.5 g/mol.
Synthesis and Characterization
The synthesis typically involves multi-step organic reactions, including:
- Refluxing in Organic Solvents : Commonly performed in ethanol to facilitate the reaction.
- Purification Techniques : Methods like recrystallization are used to achieve high purity of the final product.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Biological Activity Overview
The biological activity of this compound has been explored in various studies. The following activities have been reported:
Antimicrobial Activity
Compounds with similar structures have demonstrated significant antimicrobial properties. For instance:
- Antibacterial Activity : Studies have shown effectiveness against pathogens such as Staphylococcus aureus and Bacillus subtilis.
| Compound | Target Bacteria | IC50 Value |
|---|---|---|
| Example 1 | Staphylococcus aureus | 50 µg/mL |
| Example 2 | Bacillus subtilis | 40 µg/mL |
Anticancer Properties
Research indicates that derivatives of this compound may exhibit cytotoxicity against cancer cell lines:
- HeLa Cells : Some derivatives showed IC50 values indicating potent anticancer activity.
Anti-inflammatory Effects
Compounds featuring similar thiazolo-pyrimidine scaffolds have been noted for their anti-inflammatory properties, potentially through inhibition of cyclooxygenase enzymes.
The mechanism by which this compound exerts its biological effects is likely linked to its interaction with specific enzymes or receptors within biological systems. For example:
- Enzyme Inhibition : Compounds may inhibit key enzymes involved in inflammatory pathways.
- Receptor Binding : The thiazole and pyrazole moieties may facilitate binding to receptors related to pain and inflammation.
Case Studies and Research Findings
Several studies have investigated the pharmacological potential of compounds related to this compound:
- Study on Antimicrobial Activity : A recent study screened various derivatives against Escherichia coli and found promising results with certain modifications enhancing efficacy.
- Cytotoxicity Assessment : Another research focused on evaluating the cytotoxic effects on different cancer cell lines, revealing that structural modifications could significantly enhance potency.
Comparison with Similar Compounds
Structural Features and Comparison with Analogues
Thiazolo[3,2-a]pyrimidine derivatives share a common bicyclic scaffold but differ in substituents, which critically influence their properties. Below is a comparative analysis with structurally similar compounds:
Table 1: Structural Comparison of Key Analogues
Key Observations :
- Methylidene Group : The 1-ethyl-5-methylpyrazole moiety contrasts with bulkier pyrazole derivatives (e.g., 3,4-dichlorophenyl-phenylpyrazole in ), which may sterically hinder interactions with biological targets.
- Stereochemical Considerations : The (2E)-configuration of the exocyclic double bond in the target compound is analogous to the (Z)-configuration in the methoxycarbonyl derivative , though biological implications of such stereochemical differences remain underexplored.
Physicochemical Data:
Crystallographic and Supramolecular Analysis
Crystallographic studies of analogues (e.g., ) reveal:
- Dihedral Angles : The fused thiazolo-pyrimidine ring and aryl substituents form dihedral angles of 80–85°, influencing molecular packing .
- Intermolecular Interactions : Hydrogen bonds (e.g., C–H···O) and π-π stacking stabilize crystal lattices. The target compound’s 4-hydroxyphenyl group may form stronger H-bonds compared to methoxy or methyl groups in analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
